

Alrizomadlin APG-115 mechanism of action

MDM2-p53 inhibition

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Compound Focus: Alrizomadlin

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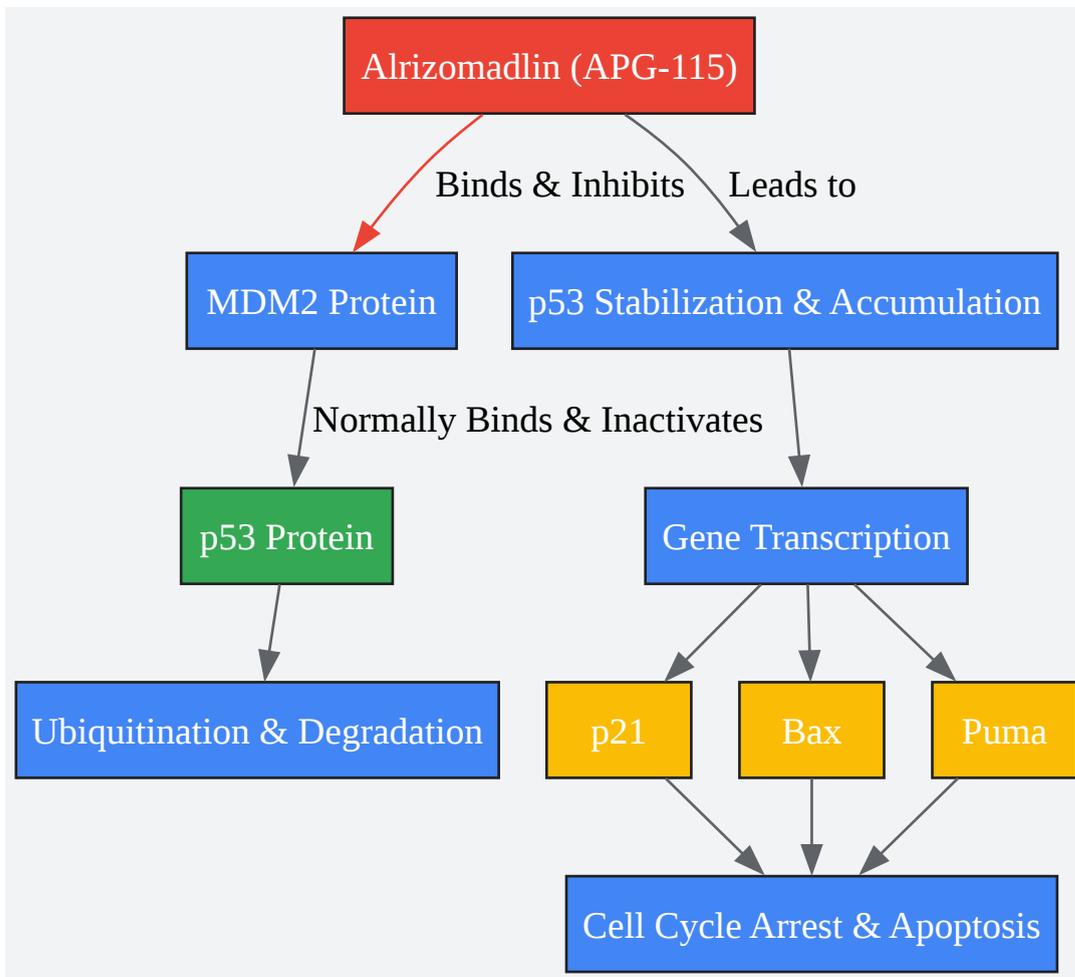
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Detailed Mechanism of Action

The therapeutic effect of **Alrizomadlin** is based on disrupting a critical cancer-associated regulatory loop.

- **The p53-MDM2 Negative Feedback Loop:** In normal cells, the p53 protein is a key tumor suppressor that induces cell cycle arrest and apoptosis in response to cellular stress. MDM2 functions as a primary negative regulator of p53; it binds to p53, inhibits its transcriptional activity, and tags it for proteasomal degradation, thereby maintaining low p53 levels under non-stress conditions [1] [2]. Many cancers exploit this pathway by overexpressing MDM2 to constitutively suppress p53 activity, even in the absence of TP53 mutation [1] [3].
- **Molecular Mimicry: Alrizomadlin** is designed to mimic the three key amino acid residues of p53 (Phe19, Trp23, Leu26) that bind to a deep hydrophobic pocket on the MDM2 protein [1]. By occupying this pocket with high affinity, **Alrizomadlin** physically prevents MDM2 from binding to and inactivating p53 [4].
- **Pathway Activation:** With the inhibitory interaction blocked, p53 is stabilized and accumulates in the cell nucleus. It then functions as a transcription factor, upregulating the expression of genes involved in cell cycle control (e.g., p21) and apoptosis (e.g., Puma, Bax) [3] [2]. The restoration of this pathway drives cancer cells toward programmed cell death.

The following diagram illustrates the signaling pathway and mechanism of **Alrizomadlin**:



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Alrizomadlin inhibits MDM2, stabilizing p53 to activate cell cycle arrest and apoptosis genes.

Preclinical & Clinical Evidence

In Vitro and In Vivo Efficacy Preclinical studies demonstrate that **Alrizomadlin** effectively activates the p53 pathway and inhibits tumor growth. In chronic lymphocytic leukemia (CLL) models, treatment with **Alrizomadlin** led to:

- **Upregulation of p53 Pathway:** Increased expression of p53, MDM2, and p21 at both mRNA and protein levels [3].
- **Antitumor Effects:** Inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest at the G0/G1 phase [3].

- **Modulation of Survival Pathways:** Suppression of anti-apoptotic proteins (BCL-2, BCL-xL, MCL-1) and inhibition of pro-survival AKT and ERK signaling pathways [3].

Clinical Trial Data A first-in-human Phase I study (2024) in patients with advanced solid tumors established the safety and preliminary efficacy profile [5].

- **Dosage:** The maximum tolerated dose was 150 mg, and the Recommended Phase II Dose (RP2D) was set at **100 mg administered every other day for 21 days in a 28-day cycle** [5].
- **Efficacy:** The clinical trial demonstrated promising antitumor activity, particularly in a biomarker-defined population. The results are summarized below [5]:

| Clinical Measure | Result in All Patients (n=20) | Result in MDM2-amplified & TP53 wild-type patients (n=8) |
|--|-------------------------------|--|
| Objective Response Rate (ORR) | 10% (2 patients) | 25% (2 patients) |
| Disease Control Rate (DCR) | 50% (10 patients) | 100% (8 patients) |
| Median Progression-Free Survival (PFS) | 6.1 months | Not Reported (PFS was significantly longer in wild-type vs mutant TP53: 7.9 vs 2.2 months) |

- **Safety:** The most common grade 3/4 treatment-related adverse events were hematological, including **thrombocytopenia (33.3%), lymphocytopenia (33.3%), neutropenia (23.8%), and anemia (23.8%)** [5].

Synergistic Potential

Research indicates that **Alrizomadlin** can synergize with other anticancer agents, providing a rationale for combination therapies [3] [6].

- **With BCL-2 Inhibitors:** In CLL models, **Alrizomadlin** combined with venetoclax (ABT-199) led to enhanced suppression of BCL-2 family anti-apoptotic proteins and significantly increased apoptosis compared to either drug alone [3].
- **With Immunotherapy:** **Alrizomadlin** can regulate the tumor immune microenvironment. An ongoing Phase II study is combining it with the PD-1 inhibitor pembrolizumab, showing preliminary efficacy in patients who had progressed on prior immunotherapy [5] [6].

Key Experimental Protocols for Research

For scientists seeking to validate these findings, the following methodologies from the cited research can serve as a guide.

1. Assessing Cell Proliferation (MTS Assay)

- **Purpose:** To measure the inhibitory effect of **Alrizomadlin** on cell proliferation.
- **Procedure:** Seed cells in 96-well plates and treat with varying concentrations of **Alrizomadlin**. After incubation, add MTS reagent and measure the absorbance at 490 nm using a microplate reader. Calculate the proliferation rate relative to control groups [3].

2. Analyzing Cell Apoptosis (Annexin V/PI Staining)

- **Purpose:** To quantify the percentage of cells undergoing apoptosis.
- **Procedure:** Harvest cells after drug treatment. Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark. Analyze the samples using flow cytometry. Distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations [3].

3. Evaluating Drug Synergy (Combination Index)

- **Purpose:** To determine if the combination of **Alrizomadlin** and another drug (e.g., venetoclax) is synergistic.
- **Procedure:** Treat cells with a range of doses for each drug alone and in combination. Use the Compusyn software (or similar tools like Chalice) to compute the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism [3].

Alrizomadlin represents a mechanistically rational and clinically promising approach to targeting cancers dependent on the MDM2-p53 axis. Its development is being accelerated through strategic combinations and biomarker-driven patient selection.

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